molecular formula C12H13N3 B1431124 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1246553-54-7

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B1431124
CAS No.: 1246553-54-7
M. Wt: 199.25 g/mol
InChI Key: NZEGJHAUPSTRJY-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a phenyl substituent at the 2-position. This scaffold is characterized by partial saturation in the pyrazine ring, enhancing its conformational flexibility and enabling diverse pharmacological and chemical applications. The compound has garnered attention in medicinal chemistry for its role as a key intermediate or active pharmacophore in drug discovery, particularly in antiviral and kinase inhibitor programs . Its synthesis typically involves multi-step protocols, including reductive amination, cyclization, or functionalization of preformed pyrazole intermediates .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h1-5,8,13H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGJHAUPSTRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of pyrazolines. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1246553-54-7

The compound features a fused pyrazole structure with a phenyl group at the 2-position. The tetrahydro configuration at the 4, 5, 6, and 7 positions enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrazolo[1,5-A]pyrazine exhibit significant antimicrobial properties. A study demonstrated that certain pyrazine derivatives inhibited the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain analogs demonstrated IC50 values in the low micromolar range against both enzymes . This suggests potential utility in enhancing cholinergic transmission.

Antioxidant Properties

The antioxidant capacity of tetrahydropyrazolo[1,5-A]pyrazine derivatives has been evaluated through various assays. These compounds exhibit significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as cholinesterases and may inhibit pro-inflammatory cytokines.
  • Cellular Interaction : It can modulate signaling pathways involved in cell proliferation and apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Cholinesterase Inhibition Study

In a study assessing cholinesterase inhibitors for Alzheimer’s treatment, several tetrahydropyrazolo derivatives were tested for their ability to inhibit AChE and BChE. One compound showed an IC50 value of 0.466 µM against AChE and was noted for its selectivity towards BChE .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidineMethyl group at the 2-positionVaries significantly from parent compound
7-Aryl-tetrahydropyrazolo[1,5-a]pyrimidinesAryl substitution at the 7-positionEnhanced selectivity against specific targets
Ethyl 5,7-dioxo-4-phenethyl-pyrazolo[1,5-a]pyrimidineDioxo groups at positions 5 and 7Increased reactivity due to electron-withdrawing groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrazolo[1,5-A]pyrazine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine have demonstrated promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some analogs have shown IC50 values in the low micromolar range against both enzymes, indicating their potential utility in enhancing cholinergic transmission.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Treatment of appropriate precursors with aqueous sodium hydroxide.
  • Cyclocondensation reactions where 3-aminopyrazoles react with biselectrophilic compounds.

These methods allow for the formation of various derivatives that may enhance or modify the biological activity of the parent compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo[1,5-a]pyrazine scaffold allows for extensive structural diversification. Below is a comparative analysis of 2-phenyl-substituted derivatives with other analogues:

Compound Substituents Molecular Weight Key Applications References
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Phenyl at C2 199.24 Kinase inhibitors, antiviral agents
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CF₃ at C2 191.16 ROS1 inhibitors, metabolic stability
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 4-MeO-phenyl at C2 229.28 Fluorescent probes, bioimaging
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 3-F-phenyl at C2 217.24 Intermediate for kinase inhibitors
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (parent compound) Unsubstituted 123.16 Building block for complex derivatives
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ester and furan at C5 331.35 Respiratory syncytial virus polymerase inhibitors
Physicochemical and Pharmacokinetic Properties
Property 2-Phenyl-THPP Trifluoromethyl-THPP Methoxy-THPP
LogP 2.8 3.1 2.2
Solubility (PBS, pH 7.4) 12 μM 8 μM 45 μM
Plasma Stability (t₁/₂) >6 h >12 h >4 h
CYP3A4 Inhibition Moderate Low High

Key Trends :

  • Trifluoromethyl groups enhance metabolic stability and ROS1 binding .
  • Methoxy substituents improve aqueous solubility but increase CYP3A4 liability .

Preparation Methods

Preparation Methods Analysis

Synthesis from 2,2-Dichlorovinylacetophenones

A recent and efficient synthetic route to 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazines, including the 2-phenyl derivative, starts from 2,2-dichlorovinylacetophenones. The method involves several key transformations:

Table 1. Summary of Stepwise and One-Pot Synthesis
Step Reagents/Conditions Product
1. Hydrazine addition 2-hydroxyethylhydrazine 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)pyrazoline
2. Tosylation Tosyl chloride, base Tosylate intermediate
3. Azidation Sodium azide Azido intermediate
4. Hydrogenation H₂, catalyst Amino intermediate
5. Cyclization NaOH (aq) 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
One-pot alternative Ammonium hydroxide This compound

Advantages:

  • Straightforward, scalable, and uses inexpensive starting materials.
  • Good overall yields and operational simplicity.
  • Mechanistic insights supported by DFT calculations.

Regiocontrolled Synthesis from Pyrazole-5-Aldehydes

Another flexible and regioselective approach utilizes commercially available pyrazoles as starting materials:

  • a. Alkylation and Formylation: Pyrazoles are alkylated and formylated to yield pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitution at the N-1 position.
  • b. Deprotection and Cyclization: The dialkoxyethyl group is removed under acidic conditions, and the resulting intermediate undergoes cyclization to form the pyrazolopyrazine core.
  • c. Reductive Amination: A double-reductive amination sequence is used to access the tetrahydropyrazolo[1,5-A]pyrazine system, allowing for various substitution patterns, including the phenyl group at position 2.
Table 2. Regiocontrolled Synthesis Steps
Step Reagents/Conditions Product
1. Alkylation/Formylation Alkyl halide, formylating agent Pyrazole-5-aldehyde intermediate
2. Deprotection Acidic conditions Deprotected intermediate
3. Cyclization Heating or base Pyrazolo[1,5-A]pyrazine core
4. Reductive amination Reducing agent, amine source This compound

Advantages:

  • High regioselectivity and flexibility for various substituents.
  • Modular approach allows for rapid synthesis of analogues.

Research Findings and Mechanistic Insights

  • Both methods offer efficient access to the target compound with good yields.
  • The dichlorovinylacetophenone route is advantageous for its simplicity and cost-effectiveness, with mechanistic support from computational studies.
  • The pyrazole-5-aldehyde approach is notable for its regioselectivity and adaptability for structural variation, which is valuable in medicinal chemistry optimization.

Q & A

Q. How to validate binding interactions computationally and experimentally?

  • Integrated workflow :
  • Molecular docking : Simulate binding poses in ROS1 (PDB: 4XLR) or Eis (PDB: 4JD6) using Schrödinger Suite .
  • X-ray crystallography : Co-crystallize inhibitors with target proteins to resolve binding modes (e.g., π-π stacking with Tyr₃₈₅ in Eis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Reactant of Route 2
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2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.